PI3Kδ Biochemical Potency of AS2541019 Compared with Idelalisib and Parsaclisib
AS2541019 inhibits PI3Kδ with an IC50 of 20.1 nM in biochemical kinase assays . Idelalisib, the first FDA-approved PI3Kδ inhibitor, exhibits PI3Kδ IC50 values ranging from 2.5 nM to 65 nM depending on assay conditions . Parsaclisib, a next-generation PI3Kδ inhibitor, demonstrates an IC50 of 1 nM at 1 mM ATP . AS2541019 occupies an intermediate potency position between these comparators, with its 20.1 nM IC50 indicating sufficient target engagement while avoiding the extreme potency that may be associated with altered therapeutic indices in non-oncology applications.
| Evidence Dimension | PI3Kδ biochemical inhibition IC50 |
|---|---|
| Target Compound Data | 20.1 nM |
| Comparator Or Baseline | Idelalisib: 2.5–65 nM; Parsaclisib: 1 nM |
| Quantified Difference | AS2541019 is 8-fold less potent than Parsaclisib (1 nM) but within the reported range for Idelalisib (2.5–65 nM) |
| Conditions | Biochemical kinase inhibition assay; AS2541019 conditions not fully specified in public literature; comparator IC50 values from standard vendor technical datasheets |
Why This Matters
Potency differences among PI3Kδ inhibitors directly impact dose-response relationships and in vivo dosing regimens; AS2541019's 20.1 nM IC50 may provide a favorable balance between target engagement and off-target risk compared to ultra-potent inhibitors.
